molecular formula C5H7ClN2 B2608612 4-chloro-1,5-dimethyl-1H-pyrazole CAS No. 84703-26-4

4-chloro-1,5-dimethyl-1H-pyrazole

Cat. No.: B2608612
CAS No.: 84703-26-4
M. Wt: 130.58
InChI Key: RWTRCMOQRZZLML-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic and Materials Chemistry

Pyrazole derivatives are a prominent class of N-heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. mdpi.comiucr.orgglobalresearchonline.net This unique structure imparts a range of desirable properties, making them invaluable in various scientific domains. mdpi.comglobalresearchonline.net Their stability and amenability to substitution have established them as crucial scaffolds in the synthesis of a wide array of organic molecules. iucr.orgnih.gov

In synthetic chemistry, pyrazoles serve as versatile intermediates for the preparation of more complex molecules, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. mdpi.com The pyrazole ring can be functionalized at multiple positions, allowing for the strategic introduction of various chemical groups to tailor the properties of the final product. chim.it

In the realm of materials science, pyrazole-based compounds are investigated for their potential in creating novel materials with specific electronic and photophysical properties. mdpi.comnih.gov They are known to coordinate readily with metals, forming a large group of complexes with applications in catalysis. iucr.orgnih.gov The ability of pyrazoles to form hydrogen-bonded aggregates in the solid state also influences their packing and, consequently, their material properties. iucr.org

Overview of Halogenation Strategies in Pyrazole Chemistry

The introduction of a halogen atom onto the pyrazole nucleus is a key step in many synthetic routes, as it provides a site for further functionalization through reactions like cross-coupling. researchgate.netacs.org Halogenation of pyrazoles can be achieved through various methods, with the regioselectivity of the reaction being a critical consideration.

Electrophilic halogenation is a common strategy. researchgate.net Typically, the C-4 position of the pyrazole ring is the most susceptible to electrophilic attack. researchgate.netpublishatcj.com Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinamide (NBS) are frequently employed for this purpose. publishatcj.com For instance, the chlorination of pyrazole and its alkyl derivatives can be carried out on a platinum anode in aqueous sodium chloride solutions. researchgate.net Another approach involves the use of trichloroisocyanuric acid (TCCA) for a solvent-free mechanochemical chlorination of pyrazoles. rsc.org

To achieve halogenation at other positions, such as C-3 or C-5, the C-4 position often needs to be blocked. researchgate.net Alternatively, specific synthetic strategies, such as the Sandmeyer reaction or cycloaddition reactions, can be employed to introduce halogens at these positions. researchgate.net The dehydroxyhalogenation of hydroxypyrazoles using reagents like phosphorus oxychloride is another effective method for preparing 3/5-halopyrazoles. researchgate.net

Research Context for 4-Chloro-1,5-dimethyl-1H-pyrazole within Pyrazole Chemistry

This compound is a specific example of a halogenated pyrazole that serves as a valuable building block in organic synthesis. Its molecular formula is C5H7ClN2, and it has a molecular weight of 130.58 g/mol . scbt.com The presence of the chloro group at the 4-position, combined with the methyl groups at the 1- and 5-positions, influences its reactivity and potential applications.

The chlorine atom at the C-4 position acts as a leaving group in nucleophilic substitution reactions and as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The methyl groups can influence the steric and electronic properties of the molecule, which can in turn affect its reactivity and the properties of its derivatives.

Research into compounds like this compound is driven by the broader interest in creating libraries of functionalized pyrazoles for various applications. nih.govnih.gov The synthesis and reactions of this compound contribute to the growing body of knowledge on the chemistry of halogenated pyrazoles.

Scope and Objectives of Current Research Trends on Substituted Pyrazoles

Current research on substituted pyrazoles is highly focused on developing efficient and selective synthetic methods to access a diverse range of functionalized derivatives. nih.govnih.govmdpi.com A significant trend is the use of transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring without the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical and streamlined route to complex pyrazole structures.

Another key area of research is the development of one-pot and multicomponent reactions to construct highly substituted pyrazole cores in a single step. nih.govnih.govtechnion.ac.il These methods are valued for their efficiency and ability to generate molecular diversity quickly. The synthesis of fluorinated pyrazole derivatives is also a major focus, given the unique properties that fluorine atoms can impart to organic molecules. researchgate.netnih.gov

The ultimate objective of these research efforts is to create novel pyrazole-based compounds with tailored properties for specific applications in materials science and synthetic chemistry. This includes the design of new ligands for catalysis, advanced materials with specific optical or electronic properties, and versatile building blocks for the synthesis of complex organic molecules. nih.govmdpi.com

Data on this compound

PropertyValueReference
Molecular FormulaC5H7ClN2 scbt.com
Molecular Weight130.58 g/mol scbt.com
CAS Number84703-26-4 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTRCMOQRZZLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1,5 Dimethyl 1h Pyrazole and Analogues

Direct Halogenation Approaches for Pyrazole (B372694) Ring Systems

Direct halogenation of the pyrazole ring is a common and effective method for introducing a halogen atom at the C4 position. The inherent electronic properties of the pyrazole ring dictate the regioselectivity of this transformation.

Electrophilic Halogenation at the C4 Position of Pyrazoles

The pyrazole ring is an aromatic heterocycle with a unique electron distribution. Due to the presence of two adjacent nitrogen atoms, the carbon atoms of the ring have differing electron densities. Computational studies and experimental evidence have shown that the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. rsc.orgmdpi.com This inherent reactivity makes direct electrophilic halogenation a highly regioselective method for the synthesis of 4-halopyrazoles.

The mechanism of electrophilic aromatic substitution on the pyrazole ring proceeds through a two-step process. In the first, rate-determining step, the π-electron system of the pyrazole ring attacks an electrophile, in this case, a positively polarized halogen species (e.g., Cl⁺). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring system. The attack at the C4 position leads to a more stable intermediate compared to attack at C3 or C5, as it avoids placing a positive charge adjacent to the electron-withdrawing pyridine-like nitrogen atom. rrbdavc.org In the second, fast step, a base removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-halogenated product. preprints.org

Reagent-Controlled Halogenation Strategies (e.g., N-Halosuccinimides, Oxone/Sodium Halides)

A variety of reagents have been developed for the controlled and efficient halogenation of pyrazoles at the C4 position. These reagents offer advantages in terms of safety, selectivity, and ease of handling compared to elemental halogens.

N -Halosuccinimides : N-Halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used reagents for the halogenation of pyrazoles. researchgate.netresearchgate.net These reagents provide a source of electrophilic halogen and are generally used under mild reaction conditions. The reaction typically involves stirring the pyrazole substrate with the N-halosuccinimide in a suitable solvent, such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄), at room temperature. researchgate.netrsc.org The use of N-halosuccinimides often results in high yields of the corresponding 4-halopyrazoles with excellent regioselectivity. researchgate.netnih.gov

SubstrateHalogenating AgentSolventConditionsYield (%)Reference
3-Chloro-5-methyl-1H-pyrazoleNBSDCMRoom Temp, overnight93 nih.gov
3-Aryl-1H-pyrazol-5-aminesNCSDMSORoom TempModerate to Excellent researchgate.net
1-PhenylpyrazoleTCCASilica gel, milling30 Hz, 45 min93 rsc.org
3,5-DimethylpyrazoleTCCASilica gel, milling30 Hz, 45 min82 rsc.org
Table 1: Examples of C4-Halogenation of Pyrazoles using N-Halosuccinimides and Analogues.

Oxone/Sodium Halides : A greener and increasingly popular method for the halogenation of pyrazoles involves the use of Oxone (potassium peroxymonosulfate) in combination with sodium halides (e.g., NaCl, NaBr). nih.gov This system generates the active electrophilic halogen species in situ in an aqueous medium, avoiding the use of hazardous organic solvents. mdpi.com The reaction is typically carried out at room temperature and provides good to excellent yields of 4-halopyrazoles. nih.gov This method is considered environmentally friendly due to the use of water as the solvent and the avoidance of toxic byproducts. mdpi.com

Mechanistic Investigations of Regioselective C-H Halogenation

The high regioselectivity observed in the C-H halogenation of pyrazoles at the C4 position is a direct consequence of the electronic structure of the pyrazole ring. As mentioned, the C4 carbon atom bears the highest electron density, making it the most nucleophilic position and thus the most favorable site for electrophilic attack. chim.it

For reactions involving N -halosuccinimides , the mechanism is generally considered to be a classic electrophilic aromatic substitution. The N-X bond in the N-halosuccinimide is polarized, with the halogen atom carrying a partial positive charge. This electrophilic halogen is attacked by the electron-rich C4 position of the pyrazole ring, leading to the formation of the sigma complex. Subsequent deprotonation restores aromaticity and yields the 4-halopyrazole. researchgate.net

In the Oxone/halide system , the mechanism is believed to involve the oxidation of the halide ion (X⁻) by Oxone to generate a more potent electrophilic halogenating species, such as hypohalous acid (HOX) or the elemental halogen (X₂), in situ. mdpi.com This electrophilic species is then attacked by the pyrazole ring at the C4 position in a similar manner to the electrophilic aromatic substitution mechanism described above. Some studies suggest that for highly basic pyrazoles, the reaction may proceed through an initial attack of the halogen on the N2 nitrogen, followed by a rearrangement to the C4 position. chim.it

Cyclocondensation Routes to Substituted Pyrazoles

An alternative and highly versatile approach to the synthesis of substituted pyrazoles, including those that can be subsequently halogenated, is through the construction of the pyrazole ring itself. This is typically achieved by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or through multicomponent reactions.

Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The reaction between a hydrazine and a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis , is a cornerstone of pyrazole chemistry and was first reported in 1883. researchgate.netorganic-chemistry.org This reaction is a robust and widely applicable method for the formation of the pyrazole ring. beilstein-journals.org

The reaction involves the condensation of a hydrazine derivative (R-NHNH₂) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction typically proceeds by an initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. organic-chemistry.org When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomeric pyrazoles can be formed. tandfonline.comresearchgate.net The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For the synthesis of 1,5-dimethyl-1H-pyrazole, methylhydrazine would be reacted with acetylacetone.

Hydrazine Derivative1,3-Dicarbonyl CompoundConditionsProduct(s)Yield (%)Reference
Hydrazine sulfateAcetylacetone10% NaOH, 15°C3,5-Dimethylpyrazole77-81
PhenylhydrazineEthyl acetoacetateNano-ZnO, green protocol1,3,5-Substituted pyrazoles95 researchgate.net
Arylhydrazines4,4,4-Trifluoro-1-arylbutan-1,3-dionesN,N-Dimethylacetamide, acidRegioisomeric pyrazoles74-77 nih.gov
Methylhydrazine, Ethyl formateβ-Ketoesters/amidesOne-pot1,3,4-Substituted pyrazoles- mdpi.comresearchgate.net
Table 3: Examples of Pyrazole Synthesis via Knorr Cyclocondensation.

Multicomponent Reaction Approaches to Pyrazole Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, including substituted pyrazoles, in a single synthetic operation. mdpi.com These reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that contains portions of all the initial reactants. mdpi.com MCRs are highly convergent and atom-economical, often leading to the rapid construction of diverse molecular scaffolds. mdpi.comresearchgate.net

Several multicomponent strategies have been developed for the synthesis of pyrazoles. A common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. tandfonline.comresearchgate.net In these reactions, the aldehyde and the 1,3-dicarbonyl compound can first undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate. Subsequent Michael addition of the hydrazine followed by intramolecular cyclization and dehydration affords the polysubstituted pyrazole. mdpi.comresearchgate.net The use of different starting materials allows for the synthesis of a wide variety of pyrazole analogues with diverse substitution patterns.

Component 1Component 2Component 3Component 4Catalyst/ConditionsProduct TypeYield (%)Reference
AldehydeMalononitrileEthyl acetoacetateHydrazine hydrateTaurine, H₂O, 80°C1,4-Dihydropyrano[2,3-c]pyrazoles85-92 mdpi.com
1,3-DiketoneHydrazineDiaryl diselenide-Oxone, Acetic acid, 50°C4-OrganylselanylpyrazolesGood to Excellent
AldehydeKetoneHydrazine-Microwave irradiation1,3,5-Trisubstituted pyrazoles- rsc.org
Aldehydeβ-KetoesterHydrazine-Yb(PFO)₃Persubstituted pyrazoles- mdpi.com
Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis.

Green Chemistry Principles in Pyrazole Synthesis

The increasing demand for sustainable chemical processes has driven the development of environmentally friendly methods for pyrazole synthesis. benthamdirect.comnih.govthieme-connect.com Traditional methods often rely on harsh conditions, volatile organic solvents, and hazardous reagents. benthamdirect.comresearchgate.net Green chemistry approaches aim to mitigate these issues through solvent-free reactions, the use of benign solvents like water or deep eutectic solvents (DESs), and alternative energy sources such as microwave and ultrasonic irradiation. benthamdirect.comnih.govresearchgate.net

Key strategies in the green synthesis of pyrazole derivatives include:

Solvent-Free and Aqueous Methods : Performing reactions in water or without any solvent minimizes the use of volatile organic compounds. researchgate.netthieme-connect.com For instance, the bromination of pyrazole in water has been shown to proceed with high yield and in a shorter reaction time. researchgate.net Cetyltrimethylammonium bromide (CTAB) has been used as a catalyst for the aqueous synthesis of tetrasubstituted pyrazoles. thieme-connect.com

Alternative Energy Sources : Microwave and ultrasonic-assisted techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. benthamdirect.comresearchgate.net

Use of Green Catalysts : The development of recyclable and environmentally friendly catalysts is a cornerstone of green pyrazole synthesis. nih.gov Examples include using heterogeneous Lewis acids like CeO2/SiO2, lithium perchlorate (B79767), and silica-supported sulfuric acid. thieme-connect.commdpi.com Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, can also serve as both solvent and catalyst, accelerating reaction rates and improving selectivity. thieme-connect.comresearchgate.net

These principles are aimed at creating synthetic pathways that are not only efficient and high-yielding but also operationally simple, atom-economical, and environmentally benign. nih.gov

Post-Synthetic Functionalization for Halogenated Pyrazole Derivatives

Post-synthetic functionalization allows for the diversification of pyrazole cores after the initial ring structure has been formed. This is particularly useful for creating a library of analogues from a common intermediate.

Halogenated pyrazoles are valuable synthons for further chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. beilstein-archives.orgnih.gov The direct halogenation of pyrazoles typically occurs at the C4 position. researchgate.netresearchgate.net Common strategies to introduce halogens onto the pyrazole skeleton include electrophilic halogenation, dehydroxyhalogenation of hydroxypyrazoles, and modifications of existing halogenated pyrazoles, which can involve halogen exchange. beilstein-archives.org

While direct C-H halogenation using reagents like N-halosuccinimides (NXS) is a primary method, subsequent modifications can be performed. researchgate.netbeilstein-archives.org For instance, 4-iodopyrazoles can be synthesized and then utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create biaryl substituted pyrazoles. researchgate.net The functionalization of 1,3,5-triarylpyrazoles often involves halogenation at the 4-position, followed by further reactions like Negishi cross-coupling or halogen-lithium exchange. nih.gov

The N-alkylation and N-arylation of unsymmetrical pyrazoles can theoretically produce two different regioisomers. mdpi.compublish.csiro.au The control of regioselectivity is a significant challenge and is influenced by steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating/arylating agent, and the reaction conditions. mdpi.compublish.csiro.auwuxiapptec.com

N-Alkylation: Traditional N-alkylation is often performed under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. semanticscholar.org However, alternative methods have been developed to avoid strong bases and high temperatures. mdpi.comsemanticscholar.org One such method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst, providing good yields of N-alkyl pyrazoles. mdpi.com In unsymmetrical pyrazoles, the major product from this method is typically controlled by sterics, with the alkyl group adding to the less hindered nitrogen atom. mdpi.com For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the two possible regioisomers. mdpi.com Using a bulky tert-butyl group at the C3 position can effectively direct alkylation to the N1 position. sci-hub.se

N-Arylation: N-arylation of pyrazoles is often achieved through copper-catalyzed Ullmann coupling reactions. nih.govacs.org Catalysts derived from CuI and diamine ligands have proven effective for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. nih.govacs.org These conditions are generally tolerant of a wide range of functional groups. nih.gov For unsymmetrical pyrazoles, these reactions tend to favor arylation at the less hindered nitrogen atom. acs.org

Table 1: Examples of N-Alkylation of 4-Chloropyrazole with Trichloroacetimidate Electrophiles mdpi.com

ElectrophileProductYield (%)
4-Methoxybenzyl imidate4-Chloro-1-(4-methoxybenzyl)-1H-pyrazole92
Phenyl(p-tolyl)methyl imidate4-Chloro-1-[phenyl(p-tolyl)methyl]-1H-pyrazole98
Phenyl(o-tolyl)methyl imidate4-Chloro-1-[phenyl(o-tolyl)methyl]-1H-pyrazole85
4-Chlorobenzyl imidate4-Chloro-1-(4-chlorobenzyl)-1H-pyrazole37

Catalytic Methods for Pyrazole Synthesis and Halogenation

Catalysis offers powerful tools for both the construction of the pyrazole ring and its subsequent functionalization, providing access to complex derivatives under mild and selective conditions.

Transition-metal catalysis is a cornerstone for the functionalization of pyrazoles, primarily through C-H activation and cross-coupling reactions. bohrium.comnih.govrsc.org These methods provide direct access to a wide range of substituted pyrazoles without the need for pre-functionalized starting materials. nih.govrsc.org

Palladium (Pd) catalysts are widely used for C-C bond formation. bohrium.com For instance, Pd-catalyzed aerobic C-H alkenylation of N-alkylpyrazoles has been developed, where ligand choice can control regioselectivity. bohrium.com Cobalt (Co) catalysts have been employed for the directed ortho-arylation of N-aryl pyrazoles with arylboronic acids. nih.govrsc.org In this system, the pyrazole nitrogen acts as a directing group, facilitating the C-H activation at the ortho position of the N-aryl substituent. nih.govrsc.org Copper (Cu) and Ruthenium (Ru) have also been used in various pyrazole functionalization reactions. bohrium.comnih.gov

A significant challenge in the C-H functionalization of pyrazoles is controlling regioselectivity, as reactions can occur at the C3, C4, or C5 positions. bohrium.com Strategies to overcome this include the use of directing groups, blocking competitive positions, and fine-tuning the catalyst and reaction conditions. bohrium.com

Table 2: Transition Metal-Catalyzed Functionalization of Pyrazoles

Catalyst SystemReaction TypeSubstratesKey Feature
Co(hfacac)₂ / CeSO₄C-H ArylationN-aryl pyrazoles, Arylboronic acidsDirected ortho-arylation of the N-aryl group. nih.govrsc.org
Pd(OAc)₂C-H AlkenylationN-alkylpyrazoles, AlkenesLigand-controlled regioselectivity. bohrium.com
CuI / Diamine LigandN-ArylationPyrazoles, Aryl iodides/bromidesGeneral method for coupling N-H heterocycles. nih.govacs.org

While transition metals are effective, metal-free catalytic systems for pyrazole halogenation are gaining attention due to their lower cost, reduced toxicity, and often milder reaction conditions. beilstein-archives.orgrsc.org

A common and effective metal-free approach for the 4-halogenation of pyrazoles is the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). researchgate.net These reactions can often be performed under mild conditions, sometimes in green solvents like water, without the need for any catalyst. researchgate.net

In some cases, a catalyst is beneficial. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS has been developed where dimethyl sulfoxide (B87167) (DMSO) acts as both the solvent and a catalyst. beilstein-archives.orgthieme-connect.com Another approach involves electrochemical cascade reactions between enaminones and hydrazine reagents in the presence of a halogen source, which proceeds under mild, transition-metal-free conditions to yield 4-halopyrazoles. rsc.org Recently, the organic dye gallocyanine has been identified as an effective organocatalyst for the halogenation of pyrazoles and indazoles using N-halosuccinimides, operating under mild conditions without light or oxidizing agents. acs.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 1,5 Dimethyl 1h Pyrazole

Nucleophilic Aromatic Substitution Reactions of the C4-Chlorine Atom

The chlorine atom at the C4 position of the pyrazole (B372694) ring is susceptible to nucleophilic aromatic substitution (NAS), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reactivity is a key feature of the chemical behavior of 4-chloro-1,5-dimethyl-1H-pyrazole.

Amination Reactions

Amination reactions involve the replacement of the C4-chlorine atom with an amino group. This transformation is a valuable method for introducing nitrogen-containing functionalities into the pyrazole core. The reaction of this compound with various amines, often in the presence of a base, leads to the formation of 4-amino-1,5-dimethyl-1H-pyrazole derivatives. These reactions are analogous to the well-established amination of halopyridines. youtube.com The process generally proceeds through an addition-elimination mechanism, where the amine attacks the carbon bearing the chlorine, forming a tetrahedral intermediate, which then aromatizes by expelling the chloride ion. youtube.com

Thiolation and Oxygen Nucleophile Reactivity

In addition to amination, the C4-chlorine atom can be displaced by sulfur and oxygen nucleophiles. Thiolation reactions, using thiols or their corresponding salts, introduce a thioether linkage at the C4 position. Similarly, reactions with oxygen nucleophiles, such as alkoxides or hydroxides, can yield the corresponding ethers or phenols, respectively. These transformations further expand the synthetic utility of this compound, allowing for the incorporation of a diverse range of functional groups.

Cross-Coupling Reactions Involving the Halogenated Pyrazole Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable substrate in several of these transformations. nih.govacs.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed process that couples an organoboron compound with a halide or triflate. libretexts.org this compound can participate in Suzuki-Miyaura reactions, where the C4-Cl bond is activated by a palladium catalyst to form a new carbon-carbon bond with an aryl, heteroaryl, or vinyl boronic acid or ester. acs.orgrsc.org The general catalytic cycle involves the oxidative addition of the chloro-pyrazole to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, and base. sigmaaldrich.comrsc.org For instance, the use of bulky phosphine (B1218219) ligands can enhance catalytic activity. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Reactant 1Reactant 2Catalyst SystemProductYieldReference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl boronic acidsXPhos Pd G24-Aryl/heteroaryl-3,5-dinitro-1H-pyrazoles- rsc.org
3-Chloroindazole5-Indole boronic acidPd source, ligand, K₃PO₄3-(Indol-5-yl)indazoleGood to excellent nih.gov
Aryl HalidesBoronic AcidsP1 or P2 precatalysts, K₃PO₄Aryl-substituted heterocyclesGood to very good nih.gov

Other Transition Metal-Mediated Coupling Processes

Beyond palladium, other transition metals can mediate cross-coupling reactions involving halogenated pyrazoles. While palladium remains the most common, nickel-catalyzed couplings have also been developed and can offer complementary reactivity, particularly with less reactive chlorides. libretexts.org Other transition metal-mediated reactions include Negishi (organozinc), Stille (organotin), and Heck (alkene) couplings, which are established methods for C-C bond formation in organic synthesis. sigmaaldrich.commdpi.com The choice of the specific transition metal and reaction conditions can be crucial for achieving the desired transformation and optimizing the yield of the coupled product. nih.gov

Reactivity at Other Positions of the Pyrazole Ring System

While the C4-halogen is a primary site of reactivity, other positions on the pyrazole ring can also undergo chemical transformations. The pyrazole ring itself is an aromatic heterocycle, and its electronic properties influence its reactivity. nih.gov The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, making the C4 position the most susceptible to such reactions. nih.gov However, under specific conditions, reactions at other sites are possible. For instance, electrophilic substitution reactions like sulfonation can occur at the C4 position of the pyrazole ring. nih.gov Additionally, functionalization at the N1 position is a common strategy, as demonstrated by the synthesis of 1,3,5-trimethyl-1H-pyrazole from 3,5-dimethyl-1H-pyrazole. nih.gov The Vilsmeier-Haack reaction, which introduces a formyl group, has been shown to occur at the C4 position of pyrazolone (B3327878) derivatives. nih.govmdpi.com

Electrophilic Substitution at Unsubstituted Positions

The pyrazole ring is an aromatic system, and its most reactive position towards electrophilic attack is typically the C-4 carbon. rrbdavc.org However, in this compound, this position is already occupied by a chlorine atom. The remaining unsubstituted position on the heterocyclic ring is C-3.

Electrophilic substitution reactions, such as halogenation, readily occur at the C-4 position of unsubstituted or less substituted pyrazoles. publishatcj.com The presence of an electron-withdrawing substituent, like the chloro group at the C-4 position, generally deactivates the pyrazole ring towards further electrophilic attack. Consequently, electrophilic substitution at the C-3 position of this compound is not a favored reaction pathway and would likely require harsh reaction conditions. Studies on the electrochemical chlorination of 1,5-dimethylpyrazole (B184060) have shown that the primary product is the 4-chloro derivative, with a yield of 53%. researchgate.net This underscores the strong directing effect towards the C-4 position.

Derivatization of Methyl Groups

While further electrophilic substitution on the pyrazole ring is unlikely, the methyl groups attached to the ring offer sites for derivatization. Research has demonstrated the possibility of electrochemical chlorination occurring on the side chain of alkylpyrazoles. researchgate.net Specifically for 1,5-dimethylpyrazole, chlorination of the methyl group has been observed. researchgate.net The existence of related compounds such as 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole and 5-Chloromethyl-1,3-dimethyl-1H-pyrazole further supports the potential for the methyl groups at the N-1 and C-5 positions to undergo reactions like halogenation. bldpharm.comnih.gov

Tautomerism and its Influence on Reactivity and Structural Properties

Tautomerism is a critical concept in pyrazole chemistry, profoundly influencing the reactivity, structural properties, and potential biological activity of these heterocycles. nih.govresearchgate.net It involves the migration of a proton, leading to isomers that are in equilibrium.

Annular Prototropic Tautomerism in N-Unsubstituted Pyrazoles

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism. nih.gov This phenomenon is characteristic of N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two adjacent ring nitrogen atoms (N-1 and N-2). numberanalytics.com This migration results in an equilibrium between two different tautomeric forms. nih.gov For an unsymmetrically substituted pyrazole, this means the substituents can be designated as being at different positions depending on which nitrogen bears the proton. For instance, a 3-substituted pyrazole is in equilibrium with its 5-substituted tautomer.

This process is generally understood to be intermolecular, with the proton exchange being mediated by solvent molecules or other pyrazole molecules, rather than occurring within a single molecule. nih.govencyclopedia.pub It is crucial to note that annular prototropic tautomerism is not applicable to this compound . The presence of a methyl group on the N-1 nitrogen atom means there is no proton available to migrate between the ring nitrogens, thus locking the molecule in a single tautomeric form.

Impact of Substituents on Tautomeric Equilibrium

In N-unsubstituted pyrazoles where tautomerism is possible, the position of the equilibrium is heavily influenced by several factors, most notably the electronic nature of the substituents on the carbon atoms of the ring. nih.gov The relative stability of the tautomers can be modulated by whether the substituents are electron-donating or electron-withdrawing. encyclopedia.pub

Studies have shown that for unsymmetrically substituted pyrazoles, there is often a preferred tautomer. For example, a tautomer with an electron-donating group (like an amino group) at the C-5 position and an electron-withdrawing group at the C-3 position may be more stable than the alternative. researchgate.net The solvent also plays a critical role; changes in solvent polarity can shift the tautomeric equilibrium. bas.bg For instance, the use of dipolar aprotic solvents can affect the rate of tautomeric interconversion. nih.gov These substituent and solvent effects are fundamental to understanding the reactivity and properties of the broader pyrazole class, as they determine the predominant structure available for reaction.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1,5 Dimethyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The structural elucidation of 4-chloro-1,5-dimethyl-1H-pyrazole is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to be simple, showing three distinct singlet signals corresponding to the three types of protons in the molecule: the proton on the pyrazole (B372694) ring (C3-H), the protons of the methyl group attached to the nitrogen atom (N1-CH₃), and the protons of the methyl group attached to the carbon atom (C5-CH₃). Based on data from analogous substituted pyrazoles, the chemical shifts can be predicted. researchgate.netrsc.org The ¹³C NMR spectrum would similarly show distinct signals for each of the five carbon atoms: C3, C4, C5, and the two methyl carbons. nih.govnih.gov

2D NMR: While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling. For the title compound, no cross-peaks are expected in a COSY spectrum as all proton environments are isolated from each other, resulting in singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the C3 proton signal to the C3 carbon signal, and the signals of the methyl protons to their respective methyl carbon signals.

From the N1-methyl protons to the C5 carbon.

From the C5-methyl protons to the C5 and C4 carbons.

From the C3 proton to the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. A key correlation expected in the NOESY spectrum would be between the protons of the N1-methyl group and the C5-methyl group, confirming their spatial proximity on the pyrazole ring. mdpi.comnih.gov

TechniquePurposeExpected Key Information for this compound
¹H NMRIdentifies proton environmentsThree singlets: C3-H, N1-CH₃, C5-CH₃
¹³C NMRIdentifies carbon environmentsFive signals: C3, C4, C5, N1-CH₃, C5-CH₃
HSQCCorrelates protons to their directly attached carbonsConfirms C/H assignments (e.g., C3-H to C3)
HMBCShows long-range (2-3 bond) C-H correlationsConfirms connectivity and regiochemistry (e.g., N1-CH₃ to C5)
NOESYShows through-space proton proximitiesConfirms spatial proximity of N1-CH₃ and C5-CH₃ groups

For a molecule like this compound, the primary application of NMR in this context is for regiochemical assignment—that is, confirming the precise positions of the substituents on the pyrazole ring. mdpi.com

The distinction between the target compound and its isomer, 4-chloro-1,3-dimethyl-1H-pyrazole, is unequivocally made using HMBC and NOESY experiments.

Regiochemical Confirmation via HMBC: As noted, the HMBC spectrum of the 1,5-dimethyl isomer will show a correlation from the N1-methyl protons to the C5 carbon. In contrast, for the 1,3-dimethyl isomer, the N1-methyl protons would show a correlation to C5 (which is a CH in that isomer) but not to the carbon bearing the other methyl group (C3).

Regiochemical Confirmation via NOESY: The presence of a NOE cross-peak between the two methyl groups provides definitive proof of the 1,5-substitution pattern, as these two groups are spatially adjacent. nih.gov In the 1,3-isomer, the methyl groups would be too far apart to produce a significant NOE.

Stereochemical assignments become relevant when pyrazole derivatives are part of larger, chiral molecules. In such cases, NOESY is critical for determining the relative orientation of different parts of the molecule. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. For this compound, these techniques can confirm the presence of key structural features. Data from closely related compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole can be used to predict the spectral features. researchgate.net

C-H Vibrations: The spectrum would show stretching vibrations for the aromatic C3-H bond (typically above 3000 cm⁻¹) and for the aliphatic C-H bonds of the two methyl groups (typically in the 2850-3000 cm⁻¹ range).

Pyrazole Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Corresponds to the C3-H bond.
Aliphatic C-H Stretch2850 - 3000Corresponds to the N-CH₃ and C-CH₃ groups.
C=N / C=C Ring Stretch1400 - 1600Characteristic of the pyrazole aromatic system.
C-Cl Stretch600 - 800Confirms the presence of the chloro substituent.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

For this compound (C₅H₇ClN₂), the calculated molecular weight is 130.58 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2).

The fragmentation of pyrazoles under electron impact typically involves cleavage of the N-N bond or loss of substituents. researchgate.net Potential fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ fragment.

Loss of a chlorine radical (•Cl), leading to an [M-35]⁺ fragment.

Cleavage of the pyrazole ring, which can lead to various smaller charged fragments.

X-ray Crystallography for Solid-State Structure Determination

The analysis would confirm:

Molecular Geometry: The pyrazole ring is expected to be essentially planar. X-ray diffraction would provide precise bond lengths and angles for all atoms in the molecule.

Connectivity: It would offer the ultimate confirmation of the 1,5-dimethyl and 4-chloro substitution pattern determined by NMR.

Structural ParameterExpected Value/Feature (based on analogues)Reference Analogue
Ring PlanarityHigh (nearly planar)4-chloro-1H-pyrazole nih.gov
C-N Bond Lengths~1.33 - 1.35 Å4-chloro-1H-pyrazole nih.gov
N-N Bond Length~1.35 ÅGeneral pyrazoles
C-Cl Bond Length~1.70 - 1.72 ÅGeneral chloro-aromatics

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. rsc.org Unlike 1H-pyrazoles that form strong N-H···N hydrogen bonds, nih.govmdpi.com the N1-methyl group in this compound precludes this type of interaction. Therefore, its crystal packing would be directed by a combination of weaker forces. mdpi.com

π-π Stacking: The planar, aromatic pyrazole rings can stack on top of each other, an interaction driven by favorable orbital overlap.

Halogen Bonding: The chlorine atom can act as a Lewis acid (a halogen bond donor) and interact with a Lewis base, such as the N2 atom of an adjacent pyrazole ring (a Cl···N interaction). mdpi.com

C-H···N and C-H···Cl Interactions: Weak hydrogen bonds involving the methyl or ring protons as donors and the N2 atom or chlorine atom as acceptors can also play a significant role in stabilizing the crystal structure. cardiff.ac.uk

Hydrogen Bonding Networks and Supramamolecular Assembly

The substitution pattern of the pyrazole ring, particularly at the N1 position, profoundly influences the nature of intermolecular interactions and, consequently, the resulting supramolecular architecture. In the case of this compound and its derivatives, the methylation at the N1 position fundamentally alters the hydrogen bonding capabilities compared to their N1-unsubstituted counterparts.

Unlike 1H-pyrazoles which feature both a hydrogen bond donor (the pyrrole-like N1-H) and an acceptor (the pyridine-like N2), N1-alkylated pyrazoles lack the acidic N-H proton. This structural modification precludes the formation of strong, directional N-H···N hydrogen bonds, which are the primary driving force for the self-assembly of 1H-pyrazoles into common, robust supramolecular motifs such as dimers, trimers, tetramers, and catemers (chains). mdpi.comresearchgate.netnih.gov For instance, the direct analogue lacking the N1- and C5-methyl groups, 4-chloro-1H-pyrazole, assembles into a trimeric structure in the solid state, stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net The absence of this key interaction in this compound derivatives necessitates that crystal packing be governed by a network of weaker, yet structurally significant, intermolecular forces.

These alternative interactions include weak C-H···N and C-H···Cl hydrogen bonds, as well as halogen bonds (Cl···N). The C-H bonds of the methyl groups and the pyrazole ring can act as weak hydrogen bond donors, while the pyridine-like N2 atom and the chlorine atom at the C4 position can serve as acceptors.

Detailed crystallographic analysis of a closely related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , provides critical insight into the types of interactions that direct the supramolecular assembly in this class of molecules. nih.gov In its crystal structure, the molecules are organized through a combination of weak C-H···O hydrogen bonds involving the carbaldehyde group and, most notably, a short Cl···N contact. nih.gov This Cl···N interaction, with a distance of 3.046 (2) Å, is significantly shorter than the sum of the van der Waals radii of chlorine and nitrogen (~3.35 Å), indicating a strong, attractive halogen bond that plays a crucial role in the crystal packing. nih.gov

The C-H···Cl interaction is another recognized, albeit weak, hydrogen bond that contributes to the stability of crystal lattices in chloro-substituted organic compounds. mdpi.comias.ac.in Studies on various organochlorine compounds have characterized these bonds, which, along with halogen bonds, can direct the formation of specific packing motifs. ias.ac.in In coordination complexes involving pyrazole ligands, C-H···Cl hydrogen bonds have been observed with donor-acceptor distances in the range of 2.74 to 2.99 Å. mdpi.com

Given these possibilities, the supramolecular assembly of this compound derivatives is expected to be dominated by a synergy of these weaker forces. Instead of the cyclic or simple chain motifs seen in 1H-pyrazoles, more complex layered or herringbone structures are likely to form, guided by directional Cl···N halogen bonds and supported by a network of C-H···N and C-H···Cl interactions.

Below are interactive tables summarizing the key intermolecular contacts found in an analogous N-methylated chloropyrazole and a comparison of interaction types.

Table 1: Intermolecular Interactions in Crystalline 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde nih.gov

Interaction Type Donor-Acceptor Distance (Å) Symmetry Operation
Halogen Bond Cl1···N2 3.046 (2) x, -y+3/2, z

Table 2: Comparison of Primary Hydrogen Bonding Modes in Pyrazole Scaffolds

Compound Type Primary Donor Primary Acceptor Typical Motifs
1H-Pyrazoles N1-H N2 Dimers, Trimers, Tetramers, Catemers mdpi.comnih.gov
N1-Methyl-Pyrazoles C-H N2 Chains, Layers, Herringbone Patterns nih.gov

Computational and Theoretical Investigations of 4 Chloro 1,5 Dimethyl 1h Pyrazole

Prediction of Spectroscopic Properties:Similarly, there is a lack of literature on the theoretical prediction of the spectroscopic properties of 4-chloro-1,5-dimethyl-1H-pyrazole. Specifically, no studies on its theoretical UV-Vis spectroscopy were identified.

Due to the absence of specific research findings and corresponding data tables for this compound, it is not possible to generate the requested scientific article. Further experimental and computational research on this compound is required for such an analysis to be conducted.

Calculated Vibrational Frequencies

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating and assigning vibrational frequencies. While specific experimental or calculated vibrational data for this compound are not extensively documented in publicly available literature, the methodology for such an investigation is well-established through studies on related pyrazole (B372694) derivatives. nih.govrdd.edu.iqnih.gov

A theoretical vibrational analysis of this compound would typically be performed using DFT calculations with a basis set such as B3LYP/6-311+G**. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. nih.gov

The expected vibrational modes for this compound can be inferred from studies on similar molecules. nih.govnih.gov Key vibrational signatures would include:

C-H Stretching: Vibrations associated with the methyl groups and any C-H bonds on the pyrazole ring.

Ring Stretching and Deformation: Vibrations involving the C-C, C-N, and N-N bonds within the pyrazole ring.

C-Cl Stretching: The vibration of the carbon-chlorine bond, which is expected to appear at a characteristic frequency.

Methyl Group Vibrations: Rocking, wagging, and twisting modes of the two methyl groups.

A comparative analysis of the calculated and experimental spectra would allow for a detailed assignment of the vibrational modes, providing a deeper understanding of the molecule's structure and the influence of its substituents.

Table 1: Representative Calculated Vibrational Frequencies for Substituted Pyrazoles (Hypothetical for this compound based on literature)

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretching (Aromatic)3100 - 3000
C-H Stretching (Methyl)3000 - 2850
C=N Stretching1600 - 1500
C=C Stretching1600 - 1500
C-Cl Stretching800 - 600
Ring Deformation1000 - 600

Note: This table is illustrative and based on general frequency ranges for similar functional groups. Actual values would require specific DFT calculations for this compound.

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a vital tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the determination of reaction pathways. eurasianjournals.comcardiff.ac.uktamu.eduresearchgate.netrsc.orgnih.gov For this compound, computational studies could explore various potential reactions, such as nucleophilic substitution at the chloro-substituted carbon or electrophilic attack on the pyrazole ring.

The general approach involves mapping the potential energy surface of the reaction. This is typically achieved using DFT or more advanced ab initio methods. Key steps in such an investigation include:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A true minimum on the potential energy surface (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. researchgate.netresearchgate.net Computational methods have become instrumental in the rational design of NLO materials by allowing for the prediction of key properties such as the first hyperpolarizability (β). researchgate.netresearchgate.net

The NLO properties of pyrazole derivatives arise from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by the π-conjugated system of the pyrazole ring. In this compound, the chlorine atom acts as a weak electron-withdrawing group, while the methyl groups are weak electron donors.

Computational analysis of the NLO properties of this molecule would involve:

Geometry Optimization: Obtaining the optimized ground-state geometry of the molecule.

Calculation of NLO Properties: Using methods like DFT with a suitable functional (e.g., CAM-B3LYP is often used for NLO calculations), the components of the polarizability (α) and the first hyperpolarizability (β) tensors are calculated.

Supramolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state, governed by supramolecular interactions, dictates the macroscopic properties of a material. researchgate.netresearchgate.netrsc.org X-ray crystallography is the definitive technique for determining the three-dimensional structure of crystalline solids. researchgate.netresearchgate.netrsc.org While a crystal structure for this compound has not been reported, insights can be drawn from the known crystal structure of the closely related compound, 4-chloro-1H-pyrazole.

The crystal structure of 4-chloro-1H-pyrazole reveals a trimeric molecular assembly held together by N-H···N hydrogen bonds. This highlights the importance of hydrogen bonding in directing the supramolecular architecture of pyrazoles.

In the case of this compound, the N-H proton is replaced by a methyl group. This substitution has a profound impact on the potential supramolecular interactions:

Elimination of Strong Hydrogen Bonding: The primary N-H···N hydrogen bonding motif observed in 4-chloro-1H-pyrazole is absent.

Emergence of Weaker Interactions: The supramolecular assembly will be dominated by weaker interactions such as C-H···N, C-H···Cl, and halogen···halogen interactions.

Influence of Methyl Groups: The two methyl groups will introduce steric effects that will influence the packing of the molecules in the crystal lattice. They can also participate in weak C-H···π interactions.

Computational methods, such as Hirshfeld surface analysis derived from crystallographic data, can be used to visualize and quantify these weak intermolecular interactions. By analyzing the regions of close contact between neighboring molecules, the nature and relative importance of the different interactions that stabilize the crystal structure can be elucidated. The study of these interactions is a cornerstone of crystal engineering, which aims to design materials with specific properties by controlling their supramolecular assembly.

Chemical Applications of 4 Chloro 1,5 Dimethyl 1h Pyrazole and Pyrazole Scaffolds Excluding Biological/clinical

Role in Coordination Chemistry and Ligand Design

The coordination chemistry of pyrazole-derived ligands is extensive, with these molecules forming a wide array of complexes with diverse geometries and nuclearities. researchgate.netresearchgate.netacs.org The pyrazole (B372694) ring can coordinate to metal ions in several ways: as a neutral monodentate ligand, or upon deprotonation to the pyrazolate anion, as a bridging exo-bidentate ligand. researchgate.netuninsubria.it This versatility allows for the construction of complex molecular architectures, including discrete coordination complexes and extended structures like metal-organic frameworks.

The synthesis of metal-pyrazole complexes is a well-established area of research, driven by the interesting magnetic, electronic, and catalytic properties of the resulting compounds. researchgate.netresearchgate.net Typically, these complexes are synthesized by reacting a metal salt with the pyrazole ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can influence the final structure and nuclearity of the complex.

While specific examples of metal complexes with 4-chloro-1,5-dimethyl-1H-pyrazole are not readily found in the literature, the synthesis of complexes with related substituted pyrazoles is common. For instance, the reaction of various metal salts with pyrazole-acetamide ligands has been shown to yield mononuclear complexes. researchgate.net Similarly, pyrazole-based chelating ligands have been used to create complexes with coordination numbers ranging from two to eight. researchgate.net The reaction of copper(I) salts with 3,5-dimethyl-4-nitropyrazole has been shown to produce trinuclear copper(I) pyrazolate complexes. uninsubria.it

The general approach to synthesizing such complexes would involve the reaction of a metal precursor, such as a metal halide or acetate, with this compound in a solvent like ethanol (B145695) or acetonitrile. The resulting complex's structure would be determined by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating or non-coordinating anions.

Table 1: Examples of Synthesized Metal Complexes with Substituted Pyrazole Ligands

Metal IonPyrazole LigandOther LigandsResulting Complex StructureReference
Cd(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCl⁻Mononuclear, [Cd(L)₂Cl₂] researchgate.net
Cu(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideC₂H₅OH, NO₃⁻Mononuclear, Cu(L)₂(C₂H₅OH)₂₂ researchgate.net
Fe(III)3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-oneH₂O, NO₃⁻Mononuclear, Fe(L)₂(H₂O)₂₂ researchgate.net
Cu(I)3,5-dimethyl-4-nitropyrazole-Trinuclear, [Cu(4-NO₂dmpz)]₃ uninsubria.it

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.org Pyrazole-based ligands are excellent candidates for the construction of MOFs due to their ability to bridge multiple metal centers. dntb.gov.uaresearchgate.net The resulting MOFs can exhibit high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. acs.org

Although there are no specific reports on the use of this compound in MOF synthesis, pyrazolate-based MOFs have been successfully synthesized and characterized. acs.org For example, a robust copper-pyrazolate-based MOF, PCN-300, has been constructed from a porphyrinic ligand containing pyrazole units. acs.org This MOF exhibits exceptional stability and catalytic activity. Another example involves the use of a flexible bispyrazole-based ligand to generate cobalt and nickel-based MOFs with interesting magnetic and electrical properties. acs.org

The design of a MOF using this compound would likely involve its deprotonation to the corresponding pyrazolate, which would then act as a linker between metal nodes. The chloro and methyl substituents would influence the resulting framework's topology, pore size, and functionality.

The electronic and magnetic properties of metal-pyrazole complexes are of significant interest. The pyrazole ligand can mediate magnetic exchange interactions between metal centers in polynuclear complexes. For example, pyrazole-bridged dinuclear copper(II) complexes have been shown to exhibit both ferromagnetic and antiferromagnetic behavior depending on the nature of other bridging ligands. acs.org

Recent research on pyrazole-based MOFs has also revealed fascinating electronic and magnetic properties. A cobalt-based MOF was found to exhibit single-molecule magnet behavior, while a nickel-based analogue showed antiferromagnetic properties. acs.org These MOFs also displayed electrical conductivity, with the cobalt-based material showing a light-dependent conductivity. acs.org

While the electronic and magnetic properties of complexes derived from this compound have not been specifically reported, it is reasonable to expect that its coordination compounds would also exhibit interesting magnetic and electronic behaviors, influenced by the electronic effects of the chloro and methyl substituents on the pyrazole ring.

Table 2: Magnetic and Electrical Properties of Selected Pyrazole-Based MOFs

MOFMetal IonKey PropertiesReference
Co-MOFCobalt(II)Single-molecule magnet behavior, Light-dependent electrical conductivity acs.org
Ni-MOFNickel(II)Antiferromagnetic behavior, Electrical conductivity acs.org

Applications in Materials Science

The versatile nature of the pyrazole scaffold extends to the field of materials science, where these compounds are utilized in the design of functional materials with specific optical and electronic properties. researchgate.net

Pyrazole derivatives are promising candidates for the development of fluorescent and optoelectronic materials. bibliotekanauki.pl The pyrazole ring can be incorporated into larger conjugated systems to create molecules with desirable photophysical properties. For instance, pyrazolyl-substituted diethylene derivatives have been investigated as multifunctional materials for organic light-emitting diodes (OLEDs). acs.org The introduction of cyano groups to the pyrazole derivative was found to enhance the photoluminescence quantum yield in the solid state. acs.org

Furthermore, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in photovoltaic and electroluminescent applications. researchgate.netacs.org These compounds exhibit fluorescence emissions and have been used as emitters in OLEDs, producing bright bluish-green light. researchgate.netacs.org The substitution pattern on the pyrazole core was found to modulate the emission properties and HOMO energy levels. researchgate.netacs.org While there is no specific literature on this compound for these applications, chlorophenyl-substituted pyrazolone (B3327878) derivatives have been synthesized and shown to possess interesting photophysical properties. bibliotekanauki.pl

The inherent fluorescence of some pyrazole derivatives, particularly pyrazolines (dihydropyrazoles), has led to their use as organic fluorophores. tandfonline.com Pyrazolines are known to absorb light in the UV-visible region and emit blue fluorescence. tandfonline.com This property has been exploited in the synthesis of fluorescent probes and synthetic fibers. tandfonline.com

Although the fluorescence properties of this compound itself have not been documented, the broader class of pyrazole derivatives shows significant potential in this area. For example, pyrazolo[1,5-a]pyrimidines substituted with various electron-donating and electron-withdrawing groups have been synthesized and their photophysical properties investigated, demonstrating their potential as fluorophores. uninsubria.it The combination of the pyrazole core with other functional moieties can lead to the development of dyes and fluorophores with tunable emission properties.

Table 3: Photophysical Properties of Selected Pyrazole-Based Fluorescent Compounds

Compound TypeSubstituentsApplicationKey Photophysical PropertyReference
Pyrazolyl-substituted diethyleneCyano groupsOLEDsEnhanced solid-state photoluminescence acs.org
1H-pyrazolo[3,4-b]quinolineTrifluoromethyl, PhenylOLEDsBluish-green electroluminescence researchgate.netacs.org
PyrazolineVariousFluorescent probesBlue fluorescence tandfonline.com
Pyrazolo[1,5-a]pyrimidineVariousFluorophoresTunable emission uninsubria.it

Exploration in Energetic Materials

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key component in the development of high-energy density materials (HEDMs). While traditional HEDMs like TNT and RDX have been staples, there is a growing focus on developing novel melt-castable explosives with improved safety and performance characteristics. nih.gov Nitropyrazoles, in particular, are often used as intermediates in the synthesis of high-performance energetic materials. nih.gov

Research has explored the synthesis of various nitrated pyrazole derivatives. For instance, 4-chloro-3,5-dinitropyrazole serves as a precursor for a range of insensitive energetic compounds. researchgate.net Through substitution, nitration, and methylation reactions, this precursor can be converted into compounds like 3,5-dinitro-4-methylnitramino-1-methylpyrazole. nih.gov This specific compound is a promising melt-castable explosive due to its suitable melting point and enhanced detonation properties compared to TNT. nih.gov

The introduction of methyl groups onto the pyrazole ring, as seen in the synthesis of 3,5-dinitro-4-methylnitramino-1-methylpyrazole, is a strategy to achieve desirable melt-castable properties. nih.gov The synthesis process can involve the methylation of intermediates like 4-chloro-3,5-dinitropyrazole to yield compounds such as 4-chloro-3,5-dinitro-1-methylpyrazole. nih.gov

Furthermore, the development of energetic coordination compounds represents another frontier. The ligand HDAPZCA (3,5-diamino-1H-pyrazole-4-carbohydrazide) has been used to create coordination compounds with high perchlorate (B79767) content, demonstrating good thermal stability and detonation performance. rsc.org While many nitropyrazoles serve as intermediates, research into new high-performance energetic materials based on mononitropyrazoles is also ongoing. nih.gov

Table 1: Comparison of Energetic Compound Properties

CompoundMelting Point (°C)Decomposition Temperature (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)
TNT 80.6289~6900~19
3,5-dinitro-4-methylnitramino-1-methylpyrazole 77190772124.1

Data sourced from a 2023 study on melt-castable explosives. nih.gov

Intermediates in the Synthesis of Complex Chemical Structures

The pyrazole scaffold is a versatile building block in organic synthesis, with this compound and related derivatives serving as key intermediates for constructing more complex molecular architectures. researchgate.net

Pyrazole derivatives are instrumental in the synthesis of a wide variety of fused heterocyclic systems. These systems are of significant interest due to their diverse chemical and pharmacological properties. researchgate.netchim.it

One common approach involves the use of pyrazole-4-carbaldehydes as versatile precursors. semanticscholar.org For instance, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reacted with methyl thioglycolate to produce thieno[2,3-c]pyrazoles. semanticscholar.org Similarly, reactions with various amines and other reagents can lead to the formation of pyrazolo[3,4-b]quinolines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines. semanticscholar.org

The synthesis of chromone-fused pyrazoles is another area of active research. nih.gov Tandem reactions of 3-formylchromones with pyrazole derivatives, such as 5-amino-3-methyl-1H-pyrazole, can yield complex structures like chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov Furthermore, intramolecular cross-dehydrogenative coupling reactions of 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles can produce chromeno[2,3-c]pyrazol-4(1H)-ones. nih.gov

The creation of pyrazole-fused [6-7-5] tricyclic frameworks, such as benzo rsc.orgresearchgate.netcyclohepta[1,2-c]pyrazoles, has also been achieved through intramolecular Friedel-Crafts reactions of Morita-Baylis-Hillman adducts derived from pyrazole aldehydes. researchgate.net

A general method for synthesizing tetrahydro-4H-pyrazolo[1,5-a] semanticscholar.orgnih.govdiazepin-4-ones involves the use of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are derived from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. nih.gov These intermediates undergo ring-opening and cyclization with amines to form the desired fused diazepinone systems. nih.gov

The pyrazole ring serves as a versatile synthon in a multitude of organic transformations, enabling the introduction of this important heterocyclic motif into a wide range of molecules. researchgate.net The reactivity of the pyrazole nucleus, particularly its susceptibility to electrophilic attack at the 4-position, makes it a valuable tool for synthetic chemists. chim.it

One notable application is in the construction of other heterocyclic rings. For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction of hydrazones, can be reacted with other molecules to create more complex systems. nih.gov

The pyrazole scaffold can also participate in multicomponent reactions. For instance, a cascade reaction involving enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO) can be used to synthesize 1,4-disubstituted pyrazoles, where DMSO acts as a C1 source. acs.org

Furthermore, pyrazole derivatives can be functionalized through various reactions. For example, the chlorination of pyrazoles can be achieved through electrosynthesis or by using reagents like trichloroisocyanuric acid. researchgate.netrsc.org The resulting chloro-substituted pyrazoles can then be used in further synthetic manipulations. The incorporation of fluorine or fluoroalkyl groups onto a pyrazole ring can also be achieved, leading to compounds with modified physicochemical properties. nih.gov

The development of new synthetic methodologies continues to expand the utility of the pyrazole synthon. For example, cross-coupling and electrocyclization reactions of enol triflates with diazoacetates have been used to synthesize 3,4,5-trisubstituted pyrazoles. nih.gov

Agrochemical Scaffold Development (Focus on Chemical Synthesis and Derivatization)

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides. nih.gov The synthesis and derivatization of pyrazole-containing compounds are central to the discovery of new and effective crop protection agents.

A significant class of pyrazole-based agrochemicals is the pyrazole-carboxamide fungicides. scielo.br The synthesis of these compounds often involves the preparation of a pyrazole-4-carboxylic acid derivative, which is then converted to the corresponding acid chloride. scielo.br This acid chloride can then be reacted with a variety of amines to produce a library of pyrazole-carboxamides. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride can be reacted with substituted amines to yield a range of N-substituted pyrazole-carboxamides. scielo.br

The starting materials for these syntheses are often readily available pyrazoles. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid, providing a key intermediate for the synthesis of pyrazole-carboxamides. scielo.br

The structural diversity of the pyrazole ring allows for extensive derivatization to optimize biological activity. researchgate.netnih.gov This includes modifications at various positions of the pyrazole ring and the introduction of different substituents on the carboxamide nitrogen. The incorporation of fluorine or difluoromethyl groups is a common strategy to enhance the efficacy of these fungicides. nih.gov

Research in this area is not limited to carboxamides. The synthesis of other pyrazole derivatives, such as pyrazole-4-sulfonamides, has also been explored for potential agrochemical applications. nih.gov The synthesis of these compounds can be achieved by reacting a pyrazole-4-sulfonyl chloride with various amines. nih.gov

The development of efficient synthetic routes is crucial for the practical application of these compounds in agriculture. chim.it This includes the use of classical cyclocondensation reactions to construct the initial pyrazole ring, as well as the development of novel methods for the functionalization and derivatization of the pyrazole scaffold. chim.it

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Challenges

The study of pyrazole-containing compounds is a significant area of research in N-heterocyclic chemistry due to their wide-ranging applications in medicinal chemistry, materials science, and industry. mdpi.com Academic research has made substantial contributions to the synthesis and functionalization of the pyrazole (B372694) ring. mdpi.commdpi.com Key achievements include the development of diverse synthetic routes, such as classical cyclocondensation reactions and [3+2] cycloaddition reactions, to create a variety of pyrazole derivatives. mdpi.com The strategic functionalization of the pyrazole ring at different positions has been a major focus, enabling the introduction of various substituents to modulate the molecule's properties. mdpi.com For instance, the C4 position is known to be the most nucleophilic, while the C5 proton is the most acidic, allowing for regioselective reactions. mdpi.com

Despite these advances, challenges remain. One of the ongoing challenges is the development of more efficient and environmentally friendly synthetic methodologies. mdpi.com While many methods exist, the pursuit of atom-economical and step-economical reactions is a continuous goal. Another challenge lies in the synthesis of complex, poly-functionalized pyrazole derivatives that are often required for specific applications. mdpi.com The selective functionalization of multiple positions on the pyrazole ring without the need for extensive protecting group strategies is an area that requires further innovation. mdpi.com Furthermore, while numerous pyrazole derivatives have been synthesized, a comprehensive understanding of their structure-activity relationships across different applications is still evolving. nih.gov

Emerging Trends in Halogenated Pyrazole Research

Halogenated pyrazoles are versatile intermediates in organic synthesis, allowing for a range of post-functionalization reactions such as aromatic substitutions and cross-coupling reactions to form new carbon-carbon bonds. mdpi.com An emerging trend is the use of these halogenated pyrazoles as building blocks for more complex molecular architectures. mdpi.com For example, 4-bromopyrazoles have been utilized in palladium-catalyzed benzannulation to synthesize substituted indazoles. mdpi.com

The direct and selective halogenation of the pyrazole core is another area of active research. mdpi.com Methods using N-halosuccinimides are common for introducing halogens at specific positions on the pyrazole ring. mdpi.com Research is also focusing on the compatibility of these halogenation reactions with other functional groups present in the molecule. mdpi.com

Furthermore, the incorporation of fluorine into pyrazole rings is a significant trend, driven by the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability and binding affinity in biological systems. mdpi.com The development of novel fluorinating reagents and methods for the regioselective fluorination of pyrazoles is a key research direction. mdpi.com The synthesis of pyrazole-containing fused heterocyclic systems is also a prominent trend, with applications in materials science and medicinal chemistry. researchgate.net

Directions for Future Synthetic Innovations

Future synthetic innovations in the field of pyrazoles are likely to focus on several key areas. The development of one-pot and multicomponent reactions for the synthesis of complex pyrazole derivatives from simple starting materials will continue to be a priority. researchgate.net These approaches offer advantages in terms of efficiency and sustainability.

Another important direction is the use of modern catalytic methods, including photoredox catalysis and electrochemistry, to achieve novel transformations and functionalizations of the pyrazole ring. These methods can provide access to reactive intermediates and reaction pathways that are not achievable through traditional thermal methods.

The concept of late-stage functionalization is also expected to be a major driver of innovation. The ability to introduce functional groups, including halogens, into a pre-formed pyrazole core at a late stage in a synthetic sequence is highly desirable for the rapid generation of molecular diversity in drug discovery and materials science.

Furthermore, the development of synthetic routes that allow for precise control over the regiochemistry and stereochemistry of pyrazole derivatives is crucial. researchgate.net This is particularly important for the synthesis of chiral pyrazoles, which can exhibit distinct biological activities. The use of chiral catalysts and auxiliaries in pyrazole synthesis is an area with significant potential for growth.

Potential for Novel Materials and Coordination Complexes

The unique electronic and structural features of pyrazoles make them attractive scaffolds for the development of novel materials and coordination complexes. Pyrazole derivatives with extended π-conjugated systems have shown promise as organic materials with interesting photophysical properties, making them suitable for applications such as sensors and organic light-emitting diodes (OLEDs). mdpi.com

N-unsubstituted pyrazoles are particularly valuable as ligands in coordination chemistry due to their proton-responsive nature. nih.gov The ability to tune the electronic properties of the pyrazole ring through substitution allows for the design of ligands with specific coordination preferences and catalytic activities. This has led to their use in homogeneous catalysis. nih.gov

The compound 4-chloro-1,5-dimethyl-1H-pyrazole and its derivatives hold potential for these applications. The presence of the chloro substituent provides a handle for further functionalization, allowing for the construction of more elaborate structures. For example, it could be a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are of interest for their potential pharmacological properties. mdpi.com The dimethyl substitution pattern influences the solubility and electronic properties of the molecule. Future research could explore the synthesis of polymers and metal-organic frameworks (MOFs) incorporating the this compound unit, potentially leading to materials with novel electronic, magnetic, or porous properties. The investigation of its coordination chemistry with various metal ions could also yield new catalysts or functional materials.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-chloro-1,5-dimethyl-1H-pyrazole, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves halogenation of 1,5-dimethyl-1H-pyrazole using chlorinating agents (e.g., chlorine gas or SOCl₂) under controlled conditions. Key parameters include:
  • Solvent selection : Dichloromethane (DCM) or chloroform are preferred due to their inertness and ability to dissolve pyrazole derivatives .
  • Reaction time and temperature : Moderate temperatures (20–40°C) prevent decomposition, with reaction times optimized via thin-layer chromatography (TLC) monitoring.
  • Purification : Column chromatography using silica gel (eluent: hexane/ethyl acetate) effectively isolates the product. Purity is confirmed via melting point analysis, ¹H/¹³C NMR (δ ~2.3 ppm for methyl groups, δ ~6.2 ppm for pyrazole protons), and mass spectrometry (expected molecular ion at m/z 158.04) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H NMR identifies methyl (δ 2.1–2.5 ppm) and pyrazole ring protons (δ 5.8–6.3 ppm). ¹³C NMR confirms chlorine substitution (C-Cl typically δ 110–120 ppm) .
  • IR Spectroscopy : Absorbances at 650–750 cm⁻¹ (C-Cl stretch) and 1500–1600 cm⁻¹ (pyrazole ring vibrations) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₈ClN₂), with fragmentation patterns confirming structural integrity .

Q. How do the chlorine and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at position 4 is susceptible to nucleophilic displacement (e.g., with amines or alkoxides), while the methyl groups at positions 1 and 5 sterically hinder reactions at adjacent sites. To optimize substitution:
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ catalysts like KI to enhance leaving-group departure.
  • Monitor reaction progress via ¹H NMR for disappearance of the C-H signal adjacent to chlorine (δ ~6.2 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets in computational models or solvent effects. To address this:

Validate computational parameters : Use higher-level theories (e.g., DFT-B3LYP/6-311++G**) and include solvent corrections (e.g., PCM for DCM).

Cross-validate with experimental data : Compare computed IR/Raman spectra (e.g., C-Cl stretch frequencies) with experimental results. Adjust torsional angles in the model if rotational isomerism is observed (e.g., via variable-temperature NMR or X-ray crystallography) .

Reconcile NMR shifts : Use software like ACD/Labs or MestReNova to simulate spectra and identify mismatches in predicted vs. observed δ values .

Q. What strategies are recommended for analyzing the crystal structure of derivatives using SHELX software?

  • Methodological Answer : For X-ray crystallography:

Data collection : Ensure high-resolution data (≤1.0 Å) to resolve methyl and chlorine positions. Use synchrotron sources for weakly diffracting crystals.

Structure solution : Employ SHELXT for direct methods or SHELXD for charge flipping. For twinned crystals, use TWIN/BASF commands in SHELXL.

Refinement : Apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered methyl groups. Validate with R1/wR2 convergence (<5% discrepancy) and check CIF files with checkCIF/PLATON .

Q. How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of derivatives?

  • Methodological Answer :
  • Collision-induced dissociation (CID) : Fragment ions reveal cleavage patterns (e.g., loss of Cl⁻ (m/z 122) or methyl groups).
  • Isotopic labeling : Synthesize deuterated analogs to track hydrogen migration during fragmentation.
  • High-resolution MS/MS : Match observed fragments to in silico predictions (e.g., using Mass Frontier or MetFrag) .

Q. What experimental approaches determine conformational dynamics in solution vs. solid state?

  • Methodological Answer :
  • Solution-state : Use NOESY/ROESY NMR to detect through-space interactions between methyl groups and the pyrazole ring. Variable-temperature NMR identifies rotational barriers (e.g., ΔG‡ from line-shape analysis) .
  • Solid-state : Single-crystal XRD (via SHELX) provides static conformations. Compare with solid-state NMR or Raman spectroscopy to assess packing effects .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for chlorinated pyrazole derivatives?

  • Methodological Answer :
  • Re-examine sample purity : Contaminants (e.g., unreacted starting material) may skew data. Re-purify via recrystallization or HPLC.
  • Cross-technique validation : If XRD shows planar geometry but IR suggests non-planarity (e.g., abnormal ring vibrations), consider dynamic effects (e.g., crystal packing vs. solution flexibility).
  • Theoretical modeling : Perform QM/MM simulations to reconcile observed solid-state (XRD) and solution (NMR/IR) data .

Q. Tables for Key Data

Property Method Key Observations Reference
C-Cl bond lengthX-ray crystallography1.73–1.75 Å (typical for aryl chlorides)
Methyl group rotation barrierVT-NMRΔG‡ ≈ 8–10 kcal/mol (dependent on solvent)
HRMS molecular ionESI-MSm/z 158.04 (C₆H₈ClN₂, [M+H]⁺)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.